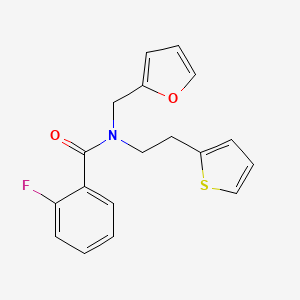

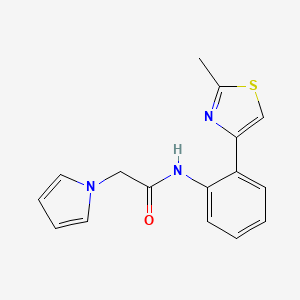

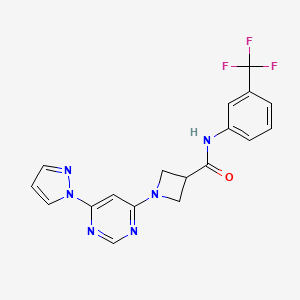

![molecular formula C21H25NO3S B2569989 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421461-95-1](/img/structure/B2569989.png)

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Wissenschaftliche Forschungsanwendungen

Spiropiperidines in Drug Discovery

Spiropiperidines have been increasingly popular in drug discovery programs, exploring new areas of three-dimensional chemical space. The methodology for constructing spiropiperidines varies, with synthesis strategies focusing on forming the spiro-ring on preformed piperidine rings or vice versa. The interest in 3- and 4-spiropiperidines primarily lies in their potential for drug discovery, whereas 2-spiropiperidines are often synthesized en route to natural products. The limited presence of 2-spiropiperidines in drug discovery is attributed to the scarcity of general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, recognized for their broad range of therapeutic applications, have been a significant class of synthetic bacteriostatic antibiotics. Beyond their historical role as antibiotics, sulfonamides are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The review of sulfonamide inhibitors between 2013 and the present underscores their utility across a spectrum of conditions, including cancer, glaucoma, inflammation, and more, showcasing the enduring importance of this class of compounds in medicinal chemistry (Gulcin & Taslimi, 2018).

Antioxidant Properties of Spirocyclic Derivatives

Spiro compounds, particularly those with antioxidant activities, have garnered attention due to their biological activities correlating with structural versatility. Antioxidant activities of spiro compounds, including their efficacy in various assays, are significant for drug development targeting diseases associated with oxidative stress. The exploration of naturally occurring and synthetic spiro compounds reveals their potential as antioxidant agents, highlighting the importance of oxygen-containing functional groups and phenolic compounds in their activity profiles (Acosta-Quiroga et al., 2021).

Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs

Sulfur-based moieties, notably sulfonyl or sulfonamide analogues, have demonstrated a wide range of pharmacological properties. The development of these analogues is a key focus in medicinal chemistry, aiming to produce less toxic, cost-effective, and highly active sulfonamides. Over 150 FDA-approved sulfur-based drugs are available, emphasizing the critical role of sulfur motifs in therapeutic agent development for diverse diseases (Zhao et al., 2018).

Zukünftige Richtungen

Spiro[chroman-2,4’-piperidine]-4(3H)-one compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They have been incorporated in a wide variety of pharmaceuticals and biochemicals, sometimes even in the generation of hits as well as lead molecules . Therefore, the future directions in the research of these compounds could involve the development of new synthetic methodologies and the exploration of their therapeutic potential.

Eigenschaften

IUPAC Name |

1'-(4-ethylphenyl)sulfonylspiro[3,4-dihydrochromene-2,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-2-17-7-9-19(10-8-17)26(23,24)22-15-13-21(14-16-22)12-11-18-5-3-4-6-20(18)25-21/h3-10H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWGPEJPMDMTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC4=CC=CC=C4O3)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

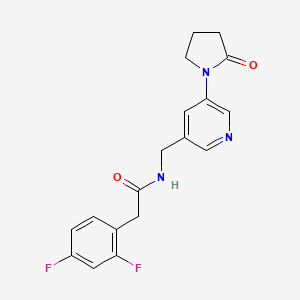

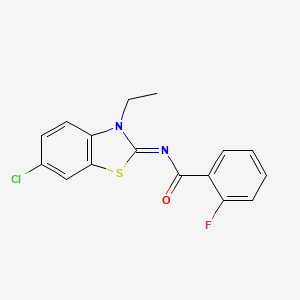

![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)

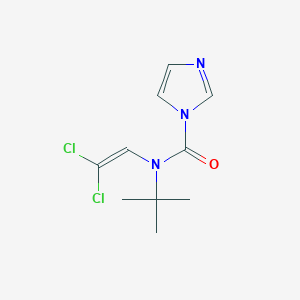

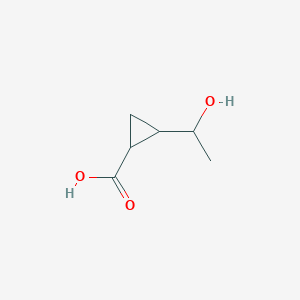

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)

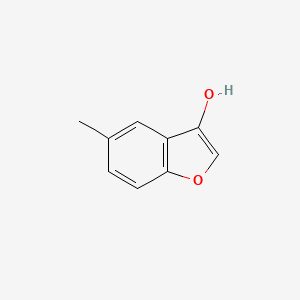

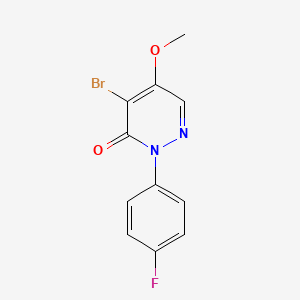

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)

![2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2569920.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)